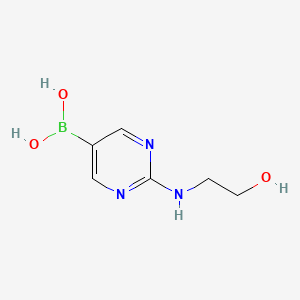

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid

Description

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is a boronic acid-functionalized pyrimidine derivative with a 2-(2-hydroxyethylamino) substituent at position 2 and a boronic acid (-B(OH)₂) group at position 3. This compound is structurally significant due to its dual functionality: the boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the hydroxyethylamino group provides hydrogen-bonding capacity and solubility in polar solvents. While its pinacol ester derivative (CAS 1218789-34-4) is commercially available , the free boronic acid is typically generated in situ for synthetic applications.

Properties

IUPAC Name |

[2-(2-hydroxyethylamino)pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BN3O3/c11-2-1-8-6-9-3-5(4-10-6)7(12)13/h3-4,11-13H,1-2H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOJWRUCXXCYMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)NCCO)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid typically involves the reaction of 2-aminopyrimidine with boronic acid derivatives. One common method includes the reaction of 2-aminopyrimidine with sulfuric acid to form 2-amino-5-sulfopyrimidine, which is then oxidized using ammonium nitrate in the presence of nitric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols in the presence of a copper catalyst.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Copper Catalysts: Used in Chan-Lam coupling reactions.

Radical Initiators: Used in protodeboronation reactions.

Major Products

Aryl and Alkyl Derivatives: Formed through Suzuki–Miyaura and Chan-Lam coupling reactions.

Hydroxy Derivatives: Formed through protodeboronation reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid, have been explored for their anticancer properties. They can act as proteasome inhibitors, similar to bortezomib, which is used in treating multiple myeloma. The introduction of boronic acid groups into bioactive molecules has been shown to enhance their selectivity and pharmacokinetic properties, making them promising candidates for drug development .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, boronic acids can inhibit serine proteases and other enzymes critical for tumor growth and metastasis. The structural modifications of boronic acids have been linked to improved binding affinities and increased efficacy against target enzymes .

Antiviral Properties

Recent research indicates that boronic acids may also exhibit antiviral activities. They have been investigated as potential inhibitors of viral proteases, which are essential for the replication of various viruses, including HIV .

Case Studies

Case Study 1: Proteasome Inhibition

In a study examining the structure-activity relationship of boronic acid derivatives, this compound was synthesized and evaluated for its proteasome inhibitory activity. The results demonstrated that this compound effectively inhibited the proteasome in vitro, leading to apoptosis in cancer cell lines .

Case Study 2: Antiviral Activity Against HIV

Another study focused on the antiviral potential of boronic acids against HIV protease. The findings indicated that the introduction of the pyrimidine moiety significantly enhanced the inhibitory activity of the compound compared to other derivatives without this structure. This suggests that this compound could be a lead compound for developing new antiviral agents .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Proteasome Inhibition | Induces apoptosis in cancer cells | |

| Antiviral Activity | Inhibits HIV protease | |

| Enzyme Inhibition | Targets serine proteases |

Table 2: Comparison with Other Boronic Acid Derivatives

| Compound Name | Anticancer Activity | Antiviral Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | High |

| Bortezomib | Very High | Low | Moderate |

| Vaborbactam | Moderate | High | Low |

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various chemical reactions, including coupling reactions and enzyme inhibition. The boronic acid group interacts with the active sites of enzymes, inhibiting their activity and making it a valuable tool in drug design .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents at position 2 of pyrimidine-5-boronic acid significantly influence reactivity, solubility, and stability. Key analogs include:

Reactivity in Suzuki-Miyaura Cross-Coupling

- This compound: The hydroxyethylamino group is electron-donating, which moderately activates the boronic acid toward coupling. However, steric hindrance from the substituent may reduce reaction rates compared to smaller analogs like 5-pyrimidylboronic acid (unsubstituted at position 2) .

- 2-Methoxy and 2-Trifluoroethoxy analogs : Methoxy groups slightly deactivate the boronic acid, while trifluoroethoxy groups enhance reactivity due to inductive effects. For example, 2-methoxy-5-pyrimidylboronic acid (CAS 628692-15-9) was used to synthesize heteroarylpyrimidines with yields up to 87% under standard Suzuki conditions .

- Bulky substituents (e.g., imidazole) : These reduce coupling efficiency. For instance, 2-(imidazol-1-yl)pyrimidine-5-boronic acid requires prolonged reaction times or elevated temperatures to achieve comparable yields .

Stability and Handling Considerations

- Hydroxyethylamino analog: Likely hygroscopic due to polar substituents; storage at 2–8°C is recommended to prevent boronic acid dehydration .

- Methoxy and trifluoroethoxy analogs : More stable at room temperature but prone to protodeboronation under acidic conditions .

- BOC-protected analogs : Superior shelf-life due to reduced boronic acid oxidation; require deprotection with TFA or HCl before use .

Biological Activity

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a boronic acid group and a hydroxyethylamino moiety. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃B N₂O₃ |

| Molecular Weight | 195.01 g/mol |

| Solubility | Soluble in water |

| pKa | Approximately 8.5 |

Research indicates that this compound may act as an inhibitor of various enzymes, particularly those involved in cellular signaling pathways. Its boronic acid group allows it to form reversible covalent bonds with diols, which is crucial for its biological activity.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of pyrimidine-5-boronic acids exhibit significant cytotoxic effects against several cancer cell lines. The mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation .

- Antimicrobial Properties : Another investigation highlighted the compound's potential as an antimicrobial agent. It showed effectiveness against resistant strains of bacteria, suggesting its role in overcoming antibiotic resistance .

- Inhibition of Metalloenzymes : The compound has been evaluated for its ability to inhibit metallo-β-lactamases (MBLs), which are critical in antibiotic resistance mechanisms. Preliminary results indicate that it may restore the efficacy of β-lactam antibiotics against resistant pathogens .

Table 2: Biological Activity Overview

| Activity Type | Target | IC₅₀ (µM) |

|---|---|---|

| Anticancer | Various cancer cell lines | < 10 |

| Antimicrobial | E. coli, Staphylococcus | < 15 |

| MBL Inhibition | NDM-1, VIM-1 | < 5 |

Pharmacological Applications

The unique properties of this compound make it a versatile scaffold in drug design:

- Cancer Therapy : Its ability to target specific cancer pathways suggests potential use in combination therapies.

- Infectious Diseases : As an MBL inhibitor, it could be pivotal in developing new treatments for infections caused by resistant bacteria.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach starts with halogenated pyrimidine intermediates (e.g., 5-bromo-2-aminopyrimidine), followed by palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) under inert conditions . The hydroxyethylamino group is introduced via nucleophilic substitution or coupling reactions, requiring precise control of pH (8–10) and temperature (60–80°C) to avoid boronic acid decomposition. Critical parameters include:

- Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).

- Solvent systems (toluene/MeOH mixtures for solubility and reactivity balance) .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., hydroxyethylamino group at C2 and boronic acid at C5). The boron-bound proton may appear as a broad peak at δ 6–8 ppm in DMSO-d₆ .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 212.1) and assess purity (>98% as per supplier data) .

- Elemental Analysis : Quantify boron content (theoretical ~5.1%) to confirm stoichiometry .

Q. What are the stability considerations and optimal storage conditions for this compound?

- Methodological Answer : The boronic acid moiety is prone to hydrolysis and oxidation. Recommendations include:

- Storage at 0–6°C in amber vials under argon to prevent moisture uptake .

- Use within 6 months of synthesis; monitor degradation via periodic TLC or HPLC (look for boroxine formation or loss of B-OH peaks in NMR) .

Advanced Research Questions

Q. How does the hydroxyethylamino substituent influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions compared to other amino-substituted analogs?

- Methodological Answer : The hydroxyethylamino group introduces steric hindrance and hydrogen-bonding capacity, which can alter reaction kinetics. Comparative studies with analogs (e.g., 2-(methylamino)pyrimidine-5-boronic acid ) show:

- Reduced Coupling Efficiency : Higher steric bulk decreases transmetallation rates, requiring elevated temperatures (80–100°C) .

- Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote protodeboronation; mixed solvent systems (THF/H₂O) are preferred .

- Electronic Effects : The hydroxyl group enhances electron density at the pyrimidine ring, potentially increasing oxidative addition rates with electron-deficient aryl halides .

Q. What strategies resolve contradictory data on the catalytic efficiency of this compound in different solvent systems?

- Methodological Answer : Contradictions often arise from solvent-dependent boronic acid stability and catalyst compatibility. Systematic approaches include:

- Solvent Screening : Test solvents (e.g., dioxane, THF, EtOH) with controlled water content (2–5% v/v) to balance reactivity and stability .

- Additive Optimization : Use phase-transfer catalysts (e.g., TBAB) or bases (K₂CO₃ vs. CsF) to modulate reaction pathways .

- Kinetic Profiling : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. How can this compound be applied in designing targeted drug delivery systems?

- Methodological Answer : The boronic acid group enables conjugation to diol-containing biomolecules (e.g., carbohydrates, RNA) via pH-dependent boronate ester formation. Methodological steps include:

- Bioconjugation : React with polysaccharides (e.g., hyaluronic acid) at pH 8.5 to form stable esters for tumor-targeted delivery .

- Enzyme-Responsive Systems : Use the hydroxyethylamino group to link prodrugs, enabling cleavage by specific proteases in disease microenvironments .

- In Vitro Validation : Assess binding affinity (e.g., surface plasmon resonance) and cytotoxicity in cell lines (e.g., HeLa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.